Traxoprodil

Catalog No.
S545730
CAS No.
134234-12-1
M.F
C20H25NO3
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Traxoprodil

CAS Number

134234-12-1

Product Name

Traxoprodil

IUPAC Name

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C20H25NO3/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17/h2-10,15,19,22-24H,11-14H2,1H3/t15-,19+/m0/s1

InChI Key

QEMSVZNTSXPFJA-HNAYVOBHSA-N

SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O

Synonyms

1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, CP 101,606, CP-101,606, CP-101606, CP101,606, traxoprodil, traxoprodil mesylate

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O

Potential Antidepressant Effect:

  • Studies in mice suggest that traxoprodil, when administered at specific doses, exhibits antidepressant-like behavior in models like the Forced Swim Test (FST) []. This effect seems independent of its influence on overall activity [].
  • Interestingly, research indicates that combining traxoprodil with subtherapeutic doses of traditional antidepressants like imipramine, fluoxetine, or escitalopram might lead to a stronger antidepressant effect than either drug alone in mice [, ]. This suggests a potential role for traxoprodil in augmenting the efficacy of existing antidepressants [, ].

Investigation in Traumatic Brain Injury (TBI):

  • Traxoprodil's neuroprotective properties have been explored in the context of TBI. A study examined the safety and efficacy of a 72-hour infusion of traxoprodil compared to a placebo in patients with severe TBI []. While the study offered some insights into its safety profile, it did not conclusively establish its effectiveness in improving outcomes for patients with TBI [].

Mechanism of Action:

  • Traxoprodil acts as a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a crucial player in neuronal communication and plasticity [].
  • By blocking this specific subunit, traxoprodil might modulate the excitatory activity in the brain and potentially influence various neurological processes [].

Important Note:

  • It is crucial to remember that the research on traxoprodil is primarily conducted in preclinical studies and animal models [, , ]. More extensive clinical trials are needed to definitively assess its safety and efficacy for various therapeutic applications in humans.

Traxoprodil, also known by its developmental code name CP-101606, is a pharmaceutical compound developed by Pfizer. It is classified as a selective antagonist of the N-methyl-D-aspartate receptor, specifically targeting the NR2B subunit. This compound has garnered interest for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, stroke, and Parkinson's disease. Traxoprodil is characterized by the molecular formula C20H25NO3 and has been shown to modulate synaptic transmission and neuroplasticity through its interaction with the NMDA receptor .

  • Traxoprodil's mechanism of action is related to its interaction with NMDA receptors, particularly the NR2B subunit. NMDA receptors play a role in learning and memory, and their excessive activation is implicated in some neurological disorders [].
  • By blocking the NR2B subunit, Traxoprodil may modulate NMDA receptor activity and potentially influence these processes [].
  • Clinical trials for stroke treatment revealed that Traxoprodil caused EKG abnormalities (QT prolongation) []. This safety concern led to the termination of its clinical development [].
  • Further research on Traxoprodil's safety profile is not publicly available in scientific databases.

Additional Information

  • It is important to note that scientific research on Traxoprodil appears limited, and publicly available information is not extensive.
  • Further exploration in scientific databases may be required for a more in-depth analysis.
  • Due to safety concerns, Traxoprodil is not being pursued for clinical use at this time.

The primary biological activity of Traxoprodil is its antagonistic effect on the NR2B subunit of the NMDA receptor. This action leads to:

  • Potentiation of antidepressant effects: Traxoprodil enhances the efficacy of various antidepressants in animal models, particularly noted in forced swim tests where it showed significant antidepressant-like effects when administered alongside other drugs .
  • Neuroprotective properties: The compound has demonstrated protective effects on hippocampal neurons, suggesting potential applications in neurodegenerative diseases .

The synthesis of Traxoprodil involves multiple steps that include:

  • Formation of the piperidine ring: This step typically involves cyclization reactions.
  • Hydroxylation: The introduction of hydroxyl groups at specific positions on the aromatic rings.
  • Purification: Techniques such as recrystallization or chromatography are employed to isolate pure Traxoprodil from reaction mixtures.

These methods ensure high purity and yield of the final product suitable for pharmacological studies .

Traxoprodil has been investigated for several therapeutic applications:

  • Depression: Its ability to enhance the effects of existing antidepressants positions it as a candidate for treating major depressive disorder.
  • Stroke: Research indicates potential benefits in reducing neuronal damage during ischemic events.
  • Parkinson’s disease: Its neuroprotective effects may provide therapeutic avenues for managing symptoms or slowing progression .

Interaction studies have revealed that Traxoprodil can influence the pharmacokinetics of various antidepressants. Notable findings include:

  • Pharmacokinetic interactions: Co-administration with drugs like desipramine, paroxetine, milnacipran, and bupropion demonstrated altered absorption and distribution profiles in murine models .
  • Pharmacodynamic interactions: The combination with other antidepressants resulted in enhanced behavioral responses in forced swim tests, indicating synergistic effects .

Traxoprodil shares similarities with several other compounds that also target NMDA receptors but exhibit unique properties:

Compound NameMechanism of ActionUnique Features
MemantineNMDA receptor antagonistNon-selective; used primarily for Alzheimer's
KetamineNMDA receptor antagonistRapid antidepressant effects; dissociative anesthetic
DextromethorphanNMDA receptor antagonistPrimarily used as a cough suppressant; also has neuroprotective properties
AmantadineNMDA receptor antagonistUsed for Parkinson's disease; also antiviral

Traxoprodil is unique due to its selective targeting of the NR2B subunit, which may lead to fewer side effects compared to non-selective NMDA antagonists like memantine and ketamine .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

327.18344366 g/mol

Monoisotopic Mass

327.18344366 g/mol

Heavy Atom Count

24

Appearance

Solid powder

UNII

UTC046R5HM

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

134234-12-1

Metabolism Metabolites

Traxoprodil has known human metabolites that include 4-[1-Hydroxy-2-(4-hydroxy-4-phenylpiperidin-1-yl)propyl]benzene-1,2-diol.

Wikipedia

Traxoprodil

Dates

Modify: 2023-08-15

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